Methyl 3-hydroxypyrrolidine-1-carboxylate
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Overview
Description
Methyl 3-hydroxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is used in various fields such as organic chemistry, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Methyl 3-hydroxypyrrolidine-1-carboxylate is a complex compound that is still under investigation. It is known that pyrrolidine derivatives, which include this compound, have been associated with a wide range of biological activities .
Mode of Action
It is believed that the compound interacts with its targets in a way that triggers certain biochemical reactions
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biochemical pathways . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.
Result of Action
It is known that pyrrolidine derivatives can have a wide range of effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These factors can include temperature, pH, and the presence of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxypyrrolidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyl compound .
Scientific Research Applications
Methyl 3-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Methyl 3-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Methyl 3-hydroxy-2-pyrrolidinecarboxylate: Similar structure but with a different substitution pattern.
Ethyl 3-hydroxypyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 4-hydroxypyrrolidine-1-carboxylate: Similar structure but with the hydroxyl group at a different position.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to their structural differences.
Properties
IUPAC Name |
methyl 3-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)7-3-2-5(8)4-7/h5,8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAOVTFSCMSWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83487-19-8 |
Source
|
Record name | 1-methoxycarbonylpyrrolidin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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